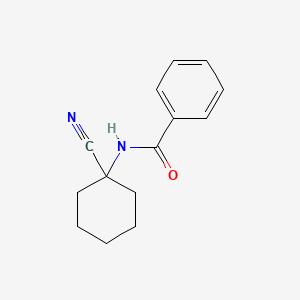

N-(1-Cyanocyclohexyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-Cyanocyclohexyl)benzamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-Cyanocyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews various studies focusing on the synthesis, biological evaluation, and potential mechanisms of action of this compound.

Chemical Structure and Synthesis

This compound is a member of the benzamide class, characterized by a cyanocyclohexyl group attached to a benzamide moiety. The synthesis typically involves the reaction of an appropriate cyanocyclohexyl amine with benzoyl chloride or an equivalent benzoyl derivative. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological properties.

1. Anti-inflammatory Activity

A study highlighted that certain derivatives of benzamides, including those similar to this compound, exhibited significant anti-inflammatory effects. For instance, compounds with modifications on the benzyl group showed improved activity against inflammation markers. In particular, a derivative was found to impede the binding of the receptor for advanced glycation end-products (RAGE) to amyloid-beta (Aβ), which is crucial in Alzheimer’s disease pathology .

Table 1: Anti-inflammatory Activity of Selected Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of RAGE-Aβ binding |

| Benzyl-N-cyclohex-2-enyl-benzamide | TBD | Anti-inflammatory response |

| Compound 5 (with o-F substitution) | TBD | Potent anti-inflammatory activity |

2. Antimicrobial Activity

Research has demonstrated that compounds with similar structures to this compound possess notable antibacterial properties. For example, studies on biphenyl-benzamides revealed their effectiveness against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy while maintaining low cytotoxicity against mammalian cells .

Table 2: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Bacterial Strain Tested |

|---|---|---|

| This compound | TBD | S. aureus ATCC25923 |

| Biphenyl-benzamide compound 30 | 0.063 | B. subtilis ATCC9372 |

| Compound with trifluoromethyl group | TBD | Various Gram-positive strains |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Inhibition of AChE and BACE1 : A recent investigation into similar benzamides showed promising results as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both crucial in Alzheimer's disease treatment. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors like donepezil .

- Toxicity Assessment : Toxicity studies conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(1-Cyanocyclohexyl)benzamide exhibits significant potential as a therapeutic agent due to its interaction with biological targets. The compound's structure allows it to function as a versatile pharmacophore, which can be modified to enhance its efficacy against various diseases.

Neuropharmacological Properties

Research indicates that benzamide derivatives, including this compound, can act on neurotransmitter systems. For instance, studies on similar compounds have shown their ability to modulate the activity of sigma-1 receptors, which are implicated in neuroprotection and neurodegenerative diseases .

Case Study: A study involving novel benzamide derivatives demonstrated their potential as sigma-1 receptor ligands, which could lead to new treatments for conditions like Alzheimer's disease . The pharmacological evaluation of these compounds highlighted their neuroleptic potential, suggesting that this compound may also exhibit similar properties.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the production of other pharmaceutical compounds.

Synthesis of Cyclohexanecarbonitrile

One notable application is in the synthesis of cyclohexanecarbonitrile, a valuable intermediate in pharmaceutical manufacturing. Recent studies have developed efficient one-pot methods for synthesizing cyclohexanecarbonitrile from cyclohexanone using this compound as a precursor. These methods emphasize high yields and atom economy, aligning with green chemistry principles .

Table 1: Comparison of Synthetic Methods for Cyclohexanecarbonitrile

| Method Type | Yield (%) | Reaction Conditions | By-products |

|---|---|---|---|

| One-pot synthesis | 97 | Methanol, room temperature | Carbon dioxide |

| Traditional method | Variable | Multiple solvents and steps | Various side products |

Antiviral Potential

Emerging research suggests that nitrile-containing compounds like this compound may possess antiviral properties. A patent application has highlighted the potential of nitrile derivatives in combating viral infections, indicating a promising avenue for further exploration .

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCBDGZNNIYDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.